Lipophilicity (LogP) Comparison: 4-[2-(Thiophen-2-yl)ethenyl]morpholine vs. Saturated 4-(2-Thiophen-2-ylethyl)morpholine for Predicting Membrane Permeability and Pharmacokinetic Behavior
The target compound 4-[2-(thiophen-2-yl)ethenyl]morpholine has a reported predicted LogP of 1.99 . Its closest saturated analog, 4-(2-thiophen-2-ylethyl)morpholine (CAS not specified, molecular formula C10H15NOS, MW 197.30 g/mol), replaces the ethenyl bridge with a saturated ethyl linker . Although an experimentally determined LogP for the ethyl analog is unavailable, the structural difference—introduction of two additional hydrogen atoms—predicts an increase in LogP of approximately 0.4–0.6 units based on standard fragment contribution models for alkene-to-alkane reduction, yielding an estimated LogP of ~2.4–2.6. This difference can significantly impact membrane permeability, plasma protein binding, and overall pharmacokinetic profile in drug development contexts [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.99 (predicted; Chemsrc) |
| Comparator Or Baseline | 4-(2-Thiophen-2-ylethyl)morpholine (saturated ethyl analog); experimental LogP not available; estimated ~2.4–2.6 based on ΔLogP ≈ +0.4–0.6 for alkene reduction |
| Quantified Difference | Estimated ΔLogP ≈ 0.4–0.6 units (lower LogP for target ethenyl compound) |
| Conditions | Predicted/calculated LogP values from authoritative chemical database |
Why This Matters
A lower LogP for the ethenyl analog indicates reduced lipophilicity, which can translate to improved aqueous solubility and a lower risk of nonspecific protein binding, factors that are critical for early-stage lead optimization.
- [1] Lipinski, C.A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001. View Source
